Methyl 5-cyano-6-hydroxy-2-methylnicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

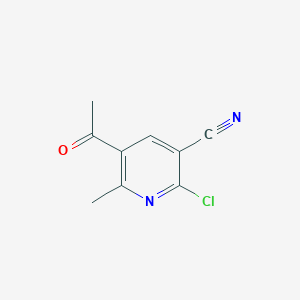

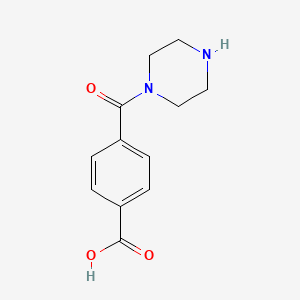

Methyl 5-cyano-6-hydroxy-2-methylnicotinate, also known as this compound, is a compound that has been studied for its potential applications in scientific research. It is a derivative of nicotinic acid, and is a white, crystalline solid with a melting point of 69-74°C. It is soluble in water, ethanol, and chloroform and is used as a reagent in organic synthesis.

Scientific Research Applications

Biocatalytic Production of Hydroxylated Derivatives

The enzymatic activity of specific bacterial strains, such as Ralstonia/Burkholderia sp. strain DSM 6920, has been utilized to produce hydroxylated derivatives of heterocyclic carboxylic acids, including 2-hydroxynicotinic acid and 2-hydroxy-6-methylnicotinic acid. These compounds are generated via regioselective hydroxylation, demonstrating the potential of biocatalysis in synthesizing complex organic molecules with high specificity. This approach offers a sustainable alternative to traditional chemical synthesis methods, highlighting the relevance of microbial enzymes in organic synthesis and the preparation of pharmaceutical intermediates (Tinschert et al., 2000).

Synthesis of Key Intermediates for P2Y12 Antagonists

The synthesis of ethyl 6-chloro-5-cyano-2-methylnicotinate, a key intermediate in the production of P2Y12 antagonists, demonstrates the compound's significance in pharmaceutical manufacturing. The development of an efficient and practical synthesis route for this compound has facilitated the large-scale production of P2Y12 antagonists, which are crucial for the treatment of thrombotic events. This advancement underscores the importance of methyl 5-cyano-6-hydroxy-2-methylnicotinate derivatives in medicinal chemistry and drug development (Bell et al., 2012).

Exploration of Photophysical Properties

Research into the photophysical properties of compounds structurally related to this compound has contributed to a better understanding of their potential applications in materials science, particularly in the design of organic luminescent materials. Studies have explored how substituents affect the quantum yield and solvatochromic effects of these compounds, providing insights into their suitability for applications in optoelectronic devices (Kim et al., 2021).

Development of Antibacterial Agents

The coordination of 2-hydroxy-6-methylnicotinic acid with transition metal ions to form complexes has been investigated for their potential antibacterial properties. Such studies highlight the role of this compound derivatives in the development of new antibacterial agents, offering a novel approach to combating microbial resistance (Verma & Bhojak, 2018).

Safety and Hazards

Properties

IUPAC Name |

methyl 5-cyano-2-methyl-6-oxo-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-5-7(9(13)14-2)3-6(4-10)8(12)11-5/h3H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONOYSKOLFZPBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C#N)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363077 |

Source

|

| Record name | methyl 5-cyano-6-hydroxy-2-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71408-02-1 |

Source

|

| Record name | methyl 5-cyano-6-hydroxy-2-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluorobenzo[d]thiazol-2-amine](/img/structure/B1301391.png)

![3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1301401.png)

![N-[4-(-Carboxycyclohexylmethyl)]maleamidic Acid](/img/structure/B1301419.png)

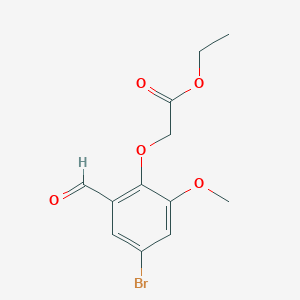

![Ethyl 2-{4-bromo-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate](/img/structure/B1301439.png)